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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314

This technical guide provides a comprehensive literature review of 4-methyl-2-penten-1-ol, a
six-carbon allylic alcohol. The document is intended for researchers, scientists, and
professionals in drug development, offering a detailed overview of its chemical and physical
properties, synthesis methodologies, spectroscopic data, and known biological activities. Due
to the limited availability of data for 4-methyl-2-penten-1-ol, information on closely related
isomers and the general class of allylic alcohols is included to provide a broader context.

Physicochemical Properties

4-Methyl-2-penten-1-ol, with the chemical formula CeH120, is an unsaturated alcohol. It exists
as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond.
While experimental physicochemical data for 4-methyl-2-penten-1-ol is sparse in the literature,
some computed properties for the (E)-isomer are available. For comparative purposes,
experimental data for the related saturated alcohol, 4-methyl-2-pentanol, is also provided.

Table 1: Physicochemical Properties of 4-methyl-2-penten-1-ol and Related Compounds
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(E)-4-methyl-2-penten-1-ol 4-methyl-2-pentanol

Property .
(Computed) (Experimental)
CAS Number 69143-05-1 108-11-2
Molecular Formula CeH120[1] CeH140
Molecular Weight 100.16 g/mol [1] 102.17 g/mol
Boiling Point Not available 131-132 °C
Density Not available 0.807 g/lcm?3
Solubility in Water Not available 15g/Lat 20 °C
XLogP3-AA 1.2[1] 1.4
Topological Polar Surface Area  20.2 AZ[1] 20.2 A2

Synthesis of 4-methyl-2-penten-1-ol

Detailed experimental protocols for the synthesis of 4-methyl-2-penten-1-ol are not readily
available in peer-reviewed literature. However, general synthetic routes for allylic alcohols of
this type include the Grignard reaction, aldol condensation, and hydroformylation.

A plausible and widely used method for the targeted synthesis of 4-methyl-2-penten-1-ol is the
Grignard reaction. This approach involves the reaction of a Grignard reagent with an
appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, isovaleraldehyde could be
reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide.

General Experimental Protocol for Grignard Synthesis:

o Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert
atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous
ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of vinyl bromide in the same
anhydrous solvent is added dropwise to initiate the formation of vinylmagnesium bromide.

o Grignard Reaction: The solution of isovaleraldehyde in anhydrous ether is cooled in an ice
bath. The prepared vinylmagnesium bromide solution is then added dropwise to the
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aldehyde solution with constant stirring. The reaction is typically allowed to proceed to
completion at room temperature.

o Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous
solution of ammonium chloride. The organic layer is separated, and the aqueous layer is
extracted with ether. The combined organic extracts are washed with brine, dried over an
anhydrous drying agent (e.g., magnesium sulfate), and filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by fractional distillation or column chromatography to yield 4-methyl-2-penten-1-ol.

General Workflow for Grignard Synthesis of 4-methyl-2-penten-1-ol
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A generalized workflow for the synthesis of 4-methyl-2-penten-1-ol via a Grignard reaction.

Spectroscopic Analysis
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Experimental spectroscopic data for 4-methyl-2-penten-1-ol is not widely published. However,

based on the known spectral characteristics of similar molecules, the expected spectroscopic

features can be predicted.

Table 2: Predicted Spectroscopic Data for 4-methyl-2-penten-1-ol

Technique

Predicted Key Signals/Features

1H NMR

Signals corresponding to vinylic protons (& 5.5-
6.0 ppm), a proton on the carbon bearing the
hydroxy! group (& ~4.0 ppm), a broad singlet for
the hydroxyl proton, and signals for the aliphatic
protons, including a doublet for the two methyl

groups of the isopropyl moiety.

13C NMR

Peaks in the olefinic region (6 120-140 ppm), a
peak for the carbon attached to the hydroxyl
group (0 ~60-70 ppm), and peaks for the

aliphatic carbons.

Infrared (IR)

A broad absorption band in the region of 3200-
3600 cm™1 due to the O-H stretching of the
alcohol, C-H stretching absorptions just below
3000 cm™1, and a C=C stretching absorption
around 1650-1670 cm~1.

Mass Spectrometry (MS)

A molecular ion peak (M*) at m/z 100.
Fragmentation would likely involve the loss of
water (M-18), and cleavage of the C-C bond

adjacent to the oxygen atom.

Biological Activity and Toxicological Profile

There is a significant lack of published research on the specific biological activities of 4-methyl-

2-penten-1-ol. However, the broader class of allylic alcohols is known to possess a range of

biological effects, and some members are found in bioactive natural products.
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Allyl alcohol and its derivatives can exhibit antimicrobial properties. For instance, allyl alcohol, a
metabolic product of garlic, has been shown to induce oxidative stress in Candida albicans.[2]
This is mediated through the depletion of glutathione and an increase in reactive oxygen
species.[2] The toxicity of many allylic alcohols is often attributed to their metabolic oxidation to
the corresponding a,3-unsaturated aldehydes or ketones. These metabolites are electrophilic
and can react with cellular nucleophiles, such as proteins, leading to cellular damage.

The general mechanism of toxicity for many allylic alcohols involves enzymatic oxidation by
alcohol dehydrogenase to form a reactive a,3-unsaturated aldehyde. This aldehyde can then
adduct to cellular macromolecules, leading to cytotoxicity.

General Metabolic Activation and Toxicity Pathway of Allylic Alcohols
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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